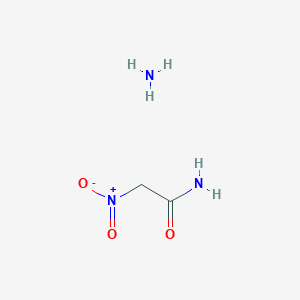
2-Nitroacetamide ammoniate
Overview
Description
2-Nitroacetamide ammoniate is a compound with the molecular formula C2H7N3O3 . It is also known by other names such as 2-nitroacetamide amine, azane;2-nitroacetamide, and 2-Nitroacetamide, ammonia salt .
Molecular Structure Analysis
The molecular structure of 2-Nitroacetamide ammoniate consists of 2 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C2H4N2O3.H3N/c3-2 (5)1-4 (6)7;/h1H2, (H2,3,5);1H3 .
Physical And Chemical Properties Analysis
2-Nitroacetamide ammoniate has a molecular weight of 121.10 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 121.04874109 g/mol .
Scientific Research Applications
Nitrification and Nitrogen Cycle
2-Nitroacetamide ammoniate plays a role in the nitrogen cycle, specifically in nitrification processes. Nitrification is the biological oxidation of ammonia (NH3) to nitrate (NO3−), a key part of the biogeochemical nitrogen cycle. This process involves several microbial pathways and is crucial in environmental and agricultural contexts. For example, studies have shown the involvement of various bacteria and archaea in nitrification, highlighting its complexity and significance in nitrogen transformations in modern agriculture (Lancaster et al., 2018) (Coskun et al., 2017).
Environmental Impact and Greenhouse Gas Emissions
The nitrification process is associated with the production of greenhouse gases like nitrous oxide (N2O). Understanding the mechanisms of N2O production during nitrification is vital for addressing environmental concerns. Research has explored the roles of nitrifier denitrification and the factors influencing N2O emissions, such as soil conditions and microbial activities (Wrage et al., 2001) (Beeckman et al., 2018).
Ammonia Oxidation and Microbial Ecology
Studies on ammonia-oxidizing bacteria (AOB) have provided insights into the microbial ecology of nitrification. These bacteria use ammonia oxidation as their energy source, playing a crucial role in the global nitrogen cycle. Research in this area helps in understanding the distribution, diversity, and ecological roles of these bacteria, which are pivotal in both natural and engineered systems (Kowalchuk & Stephen, 2001).
Agricultural Applications and Mitigation Strategies
The application of 2-Nitroacetamide ammoniate in agriculture, particularly in relation to nitrogen use and efficiency, has been a focus of research. Studies have investigated its role in mitigating nitrogen losses in agricultural soils, emphasizing the need for efficient nitrification inhibition strategies to reduce environmental impacts while maintaining crop productivity (Hu et al., 2013).
Water Treatment and Ammonia Removal
Research on the removal of ammonia in water treatment processes has also highlighted the relevance of 2-Nitroacetamide ammoniate. The process of nitrification during biological filtration is used to remove ammonia, which can cause water quality issues. Understanding the dynamics of this process is essential for optimizing water treatment systems and ensuring safe drinking water (Kihn et al., 2000).
properties
IUPAC Name |
azane;2-nitroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCYYRAECUNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)[N+](=O)[O-].N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroacetamide ammoniate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)
![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)
![3-{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041055.png)
![N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine](/img/structure/B3041056.png)
![(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol](/img/structure/B3041059.png)
![N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine](/img/structure/B3041060.png)
![1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041061.png)
![N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide](/img/structure/B3041063.png)
![6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B3041064.png)

![3-(3,5-dimethyl-1H-pyrrol-2-yl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041066.png)